Sulfachloropiridina sódica

Descripción general

Descripción

Prinzone is a novel synthetic compound that has recently been gaining attention in the field of laboratory research. It has been found to have a number of potential applications in the study of biochemical and physiological processes, and it is hoped that further research into the compound may help to unlock its potential in the future. In

Aplicaciones Científicas De Investigación

Antimicrobiano

La Sulfachloropiridina sódica es un antimicrobiano sulfonamida utilizado para infecciones del tracto urinario . Es ampliamente utilizado en medicina veterinaria .

Investigación del paisaje estructural

En el campo de la investigación del paisaje estructural, la this compound se ha utilizado para estudiar polimorfos, solvatos y co-cristales . El compuesto se compró a TCI Chemicals, Tokio y se usó sin purificación adicional . La mayoría de los disolventes orgánicos en condiciones ambientales producen SCPZ-I, exclusivamente .

Experimentos de co-cristalización

Los experimentos de co-cristalización se llevaron a cabo pesando equivalentes molares de SCPZ y los co-formadores (1:1) en ambos próticos polares (metanol, etanol y propanol) y apróticos polares (tetrahidrofurano, acetonitrilo, 1,4-dioxano, acetato de etilo y cloroformo) en condiciones ambientales por la técnica de evaporación lenta .

Difracción de rayos X de monocristal

Se seleccionaron monocristales adecuados para estudios de difracción de rayos X después de ser visualizados a través de un estereomicroscopio Olympus SZX7 apoyado por una platina polarizadora giratoria y una cámara CCD . Los datos de difracción de monocristal se recopilaron en un difractómetro Rigaku Saturn 724+ utilizando radiación Mo-Kα monocromador de grafito y equipado con un enfriador de pulverización de gas de baja temperatura Oxford .

Ozonación catalítica

El catalizador de Fe2O3 modificado con diatomita (Fe2O3/Dia) se preparó para catalizar la degradación de la ozonación de la this compound (SPDZ) . El experimento de ozono catalítico mostró que la tasa de degradación de la DQO de SPDZ fue del 92% después de agregar Fe2O3/Dia

Mecanismo De Acción

Sulfachloropyridazine sodium, also known as sulfachlorpyridazine sodium or Prinzone, is a sulfonamide antimicrobial . Here we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

Sulfachloropyridazine sodium primarily targets bacterial enzymes. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase .

Mode of Action

The compound prevents the normal para-aminobenzoic acid (PABA) substrate from binding to the bacterial enzyme dihydropteroate synthetase . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

It is known that the compound interferes with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Pharmacokinetics

For example, cholestyramine can cause a decrease in the absorption of sulfachlorpyridazine, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Action Environment

Environmental factors can influence the action of sulfachloropyridazine sodium. For instance, the degradation of the compound follows a pseudo-first-order kinetic model, and better degradation is achieved in acidic conditions than in alkaline conditions . The presence of certain anions and natural organic matter can also influence the degradation of the compound .

Análisis Bioquímico

Biochemical Properties

Sulfachloropyridazine sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of urease, dehydrogenase activity, and volatile fatty acids (VFAs) during biogas production .

Cellular Effects

Sulfachloropyridazine sodium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Sulfachloropyridazine sodium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Sulfachloropyridazine sodium can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Sulfachloropyridazine sodium vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .

Metabolic Pathways

Sulfachloropyridazine sodium is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Sulfachloropyridazine sodium is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfachloropyridazine sodium and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

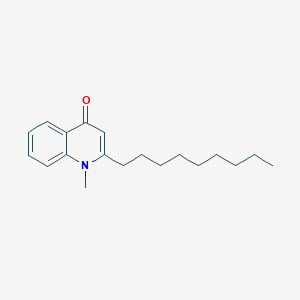

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prinzone involves the condensation of 2-methyl-4-chloroquinazoline with 3-(dimethylamino)propylamine followed by reduction and further chemical modifications.", "Starting Materials": [ "2-methyl-4-chloroquinazoline", "3-(dimethylamino)propylamine", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "2-methyl-4-chloroquinazoline is reacted with 3-(dimethylamino)propylamine in ethanol under reflux for several hours to yield 2-methyl-4-(3-dimethylaminopropylamino)quinazoline", "The resulting product is reduced with sodium borohydride in ethanol to yield 2-methyl-4-(3-dimethylaminopropylamino)quinazoline hydrochloride", "The hydrochloride salt is then treated with acetic anhydride in the presence of hydrochloric acid to acetylate the amine group and yield 2-methyl-4-(3-dimethylaminopropylamino)-N-acetylquinazoline", "The acetylated product is then treated with sodium hydroxide to remove the acetyl group and yield Prinzone as a free base", "The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol and recrystallization from water" ] } | |

Número CAS |

23282-55-5 |

Fórmula molecular |

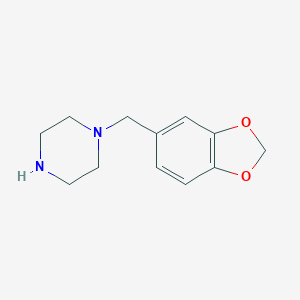

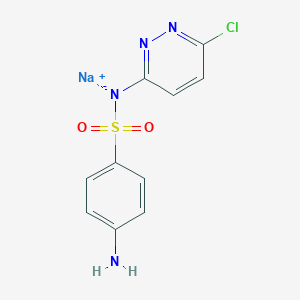

C10H9ClN4NaO2S |

Peso molecular |

307.71 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

Clave InChI |

GHQJXOBLWKFNAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.[Na+] |

SMILES canónico |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl.[Na] |

Otros números CAS |

23282-55-5 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide Sodium; 3-Chloro-6-sulfanilamidopyridazine Sodium; N1-(6-Chloro-3-pyridazinyl)sulfanilamide Monosodium Salt; Prinzone; Sodium Sulfachloropyridazine; Sodium Sulfachlorpyridazine; Sulfachloropyridaz |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of sulfachloropyridazine sodium?

A1: Sulfachloropyridazine sodium is a sulfonamide antibacterial agent. While its precise mechanism in all applications isn't fully detailed in the provided research, sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which in turn is necessary for nucleic acid production. By blocking this pathway, sulfachloropyridazine sodium inhibits bacterial growth and proliferation.

Q2: Can you provide some structural information about sulfachloropyridazine sodium?

A: While the provided abstracts don't give the exact molecular weight, the molecular formula for sulfachloropyridazine sodium is C10H8ClN4NaO2S. Structural characterization studies have utilized techniques like 1H NMR and MS [, ].

Q3: Are there any studies on the interaction of sulfachloropyridazine sodium with proteins?

A: Yes, research has investigated the interaction between sulfachloropyridazine sodium derivatives and bovine serum albumin (BSA) [, ]. These studies utilized fluorescence quenching, UV-vis absorption, and time-resolved fluorescence spectroscopy to characterize the binding interactions, thermodynamic parameters, and binding distances. Results indicated that these interactions primarily involve hydrogen bonding and van der Waals forces.

Q4: Has sulfachloropyridazine sodium been investigated for its degradation in the environment?

A: While specific details on its environmental degradation aren't provided in the abstracts, research mentions the use of catalytic ozonation with diatomite modified Fe2O3 for degrading sulfachloropyridazine sodium []. This suggests ongoing research into methods for mitigating potential environmental impacts.

Q5: How is sulfachloropyridazine sodium quantified in biological samples?

A: A study [] describes a sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for determining sulfachloropyrazine sodium levels in chicken plasma. This method utilizes sulfachloropyridazine sodium as an internal standard, showcasing its utility in analytical chemistry for pharmacokinetic studies.

Q6: What are the implications of combining sulfachloropyridazine sodium with zinc in anaerobic digestion?

A: Combining sulfachloropyridazine sodium with zinc in anaerobic digestion can negatively impact biogas production []. High concentrations of zinc were found to inhibit urease activity, an enzyme correlated with biogas production. This highlights the importance of considering potential interactions when introducing multiple additives to anaerobic digestion systems.

Q7: Are there known issues with resistance to sulfachloropyridazine sodium?

A: While specific resistance mechanisms aren't detailed in the provided abstracts, one study [] mentions investigating the relationship between sulfachloropyridazine sodium, zinc, and sulfonamide resistance genes during anaerobic digestion of swine manure. This suggests a potential for resistance development, a common challenge with antibacterial agents.

Q8: Are there any studies investigating the pharmacokinetics of sulfachloropyridazine sodium?

A: Yes, a comparative pharmacokinetic study [] investigated the pharmacokinetics of sulfachloropyridazine sodium in chickens after oral administration of different formulations. The study highlighted the influence of co-administration with diaveridine on the absorption and elimination of sulfachloropyridazine sodium.

Q9: What analytical techniques are used to study sulfachloropyridazine sodium?

A9: Several analytical techniques have been employed to study sulfachloropyridazine sodium and its derivatives. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)